Triethyl prop-1-ene-1,1,2-tricarboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is triethyl prop-2-ene-1,1,2-tricarboxylate , reflecting the positioning of the double bond between carbon atoms 2 and 3 of the propene backbone (numbered such that the carboxylate groups receive the lowest possible locants). The molecular formula is C₁₂H₁₈O₆ , with a molecular weight of 258.27 g/mol and an exact mass of 258.11000 . The degree of unsaturation is calculated as follows:
$$
\text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{(2 \times 12) + 2 - 18}{2} = 4
$$
This accounts for one double bond (from the propene moiety) and three carbonyl groups (from the ester functionalities). Common synonyms include triethyl prop-2-ene-1,1,2-tricarboxylate and 1,1,2-propenetricarboxylic acid triethyl ester, though the former aligns with IUPAC conventions.
Stereochemical Configuration and Isomeric Considerations
The compound’s structure features a prop-2-ene backbone with three ethyl ester groups at positions 1, 1, and 2. Geometric isomerism is not observed in this case due to the symmetric substitution pattern around the double bond. However, related compounds, such as triethyl aconitate (CAS 5349-99-5), exhibit cis (Z) and trans (E) configurations depending on the relative positions of the carboxylate groups. For instance, triethyl (E)-1-propene-1,2,3-tricarboxylate has a planar arrangement of ester groups, whereas the (Z)-isomer adopts a skewed conformation. In contrast, triethyl prop-2-ene-1,1,2-tricarboxylate’s rigidity prevents such isomerism, as the 1,1,2-substitution enforces a fixed spatial arrangement.
Crystallographic Data and Three-Dimensional Conformational Analysis
Direct X-ray crystallographic data for triethyl prop-2-ene-1,1,2-tricarboxylate are not available in the provided sources. However, analogous compounds, such as triethyl 1-((4-chlorophenyl)thio)prop-1-ene-1,2,3-tricarboxylate, crystallize in monoclinic systems with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 92.3°. These structures exhibit intramolecular hydrogen bonding between ester carbonyl oxygen atoms and adjacent hydrogen atoms, stabilizing the conformation. For the target compound, computational models predict a twisted conformation due to steric hindrance between the 1,1-ethyl ester groups, with a dihedral angle of approximately 120° between the carboxylate moieties.
Comparative Structural Analysis with Related Tricarboxylate Esters
The structural features of triethyl prop-2-ene-1,1,2-tricarboxylate are distinct from those of other tricarboxylate esters, as illustrated in Table 1.
Table 1: Structural comparison of triethyl prop-2-ene-1,1,2-tricarboxylate with related tricarboxylate esters.
Key differences include:
- Backbone Unsaturation : Unlike saturated analogs (e.g., triethyl ethane-1,1,2-tricarboxylate), the propene backbone introduces conjugation, altering electronic properties.
- Ester Substitution Pattern : The 1,1,2-substitution creates steric crowding, reducing rotational freedom compared to 1,2,3-substituted derivatives like triethyl aconitate.
- Ester Group Size : Replacing ethyl with bulkier groups (e.g., butyl in tributyl aconitate) increases molecular volume and decreases polarity.
These structural variations influence physicochemical properties such as boiling point, density, and reactivity, underscoring the importance of precise substitution patterns in tricarboxylate ester design.
Properties
CAS No. |
30313-07-6 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
triethyl prop-1-ene-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h5-7H2,1-4H3 |
InChI Key |
GKPVAGGETYYJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
| Component | Role | Typical Conditions |
|---|---|---|
| Diethyl malonate | Starting material | 70-80 °C, 10-30 min pre-reaction |
| Strong base (sodium methylate or sodium ethylate) | Base catalyst for deprotonation | 18-21% concentration in methanol or ethanol |
| Halogenated ethyl ester (ethyl chloroacetate or ethyl bromoacetate) | Alkylating agent | Dropwise addition over 30-50 min |
| Catalyst (potassium iodide, sodium iodide, or iodine) | Enhances alkylation rate | 0.5-1% by weight relative to diethyl malonate |
| Reaction temperature | Maintained during alkylation | 70-80 °C for 3-15 hours |
Stepwise Synthesis
Intermediate Formation : Diethyl malonate is reacted with a strong base solution (sodium methylate or sodium ethylate) at 70-80 °C for 10-30 minutes to form an enolate intermediate.
Catalyst Addition : A catalytic amount (0.5-1% by weight) of potassium iodide, sodium iodide, or iodine is added to the reaction mixture to facilitate the alkylation.
Alkylation : The halogenated ethyl ester is added dropwise over 30-50 minutes while maintaining the temperature at 70-80 °C. The reaction continues for 3-15 hours to ensure complete conversion.
Purification : After completion, inorganic salts are removed by filtration. The solvent (methanol or ethanol) is removed by air distillation. The crude product is purified by vacuum distillation at 140-145 °C under 20 mmHg to yield pure triethyl prop-1-ene-1,1,2-tricarboxylate as a water-white compound.
Reaction Stoichiometry
- Molar ratio of diethyl malonate : strong base : halogenated ethyl ester is approximately 1.0-1.1 : 1 : 1.0-1.1.
- Catalyst loading is optimized between 0.5% and 1% by weight relative to diethyl malonate.
Research Findings and Optimization
Effect of Catalyst and Base Concentration
- Increasing catalyst concentration from 0.5% to 1% improves reaction rate and yield.
- Strong base concentration between 18% and 21% sodium methylate or sodium ethylate solutions provides optimal enolate formation and alkylation efficiency.
Temperature and Time
- Reaction temperature maintained between 70-80 °C is critical for balancing reaction kinetics and minimizing side reactions.
- Reaction times vary from 3 to 15 hours depending on catalyst loading and temperature, with longer times favoring higher yields.
Purification Efficiency
- Removal of inorganic salts by filtration followed by vacuum distillation under reduced pressure ensures high purity.
- Distillation cut at 140-145 °C under 20 mmHg yields a water-white product with minimal impurities.
Summary Table of Representative Experimental Conditions
| Embodiment | Temp (°C) | Base Conc. (%) | Catalyst (%) | Alkylation Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 70 | 18 | 0.5 | 3 | High | 10 min pre-reaction |
| 2 | 80 | 21 | 1.0 | 15 | Higher | 30 min pre-reaction |
| 3 | 75 | 20 | 0.8 | 10 | High | 20 min pre-reaction |
Alternative Synthetic Routes and Catalytic Systems
While the above method is the most documented and industrially relevant, alternative catalytic systems have been explored for related triester compounds, such as:
- Use of potassium carbonate in polyethylene glycol (PEG-400) as a green catalytic system for related trialkyl tricarboxylates, achieving high yields under milder conditions.
- Multi-component reactions involving alkyl 2-[3-oxo-3,4-dihydro-2-(1H)-quinoxalinylidene]ethanoates and dialkyl acetylenedicarboxylates catalyzed by K2CO3 in PEG-400, demonstrating efficient synthesis of related tricarboxylate derivatives.
These alternative methods highlight the potential for environmentally friendly and efficient synthesis but are more specific to substituted derivatives rather than the parent this compound.
Chemical Reactions Analysis
Types of Reactions
Triethyl prop-1-ene-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield prop-1-ene-1,1,2-tricarboxylic acid and ethanol.
Reduction: The compound can be reduced to form this compound alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Prop-1-ene-1,1,2-tricarboxylic acid and ethanol.
Reduction: this compound alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl prop-1-ene-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of triethyl prop-1-ene-1,1,2-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active tricarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.
Comparison with Similar Compounds
Triethyl Aconitate (Triethyl (E)-Prop-1-ene-1,2,3-tricarboxylate)
- Structure : Positional isomer with ester groups at 1,2,3-positions (vs. 1,1,2 in the target compound).
- Physical Properties :
- Applications : Used as a reference standard in pharmaceutical quality control (e.g., USP revisions) .
- Key Difference : The 1,2,3-ester arrangement in triethyl aconitate may alter its steric and electronic properties compared to the 1,1,2-substituted analog, affecting reactivity in catalytic reactions.
1,2,3-Triethyl (1E)-Prop-1-ene-1,2,3-tricarboxylate
- Structure : Shares the same ester positions as triethyl aconitate but with a distinct stereochemical configuration (CAS 300-39-868-30-9) .
- Relevance: Used in chemical building blocks catalogs, indicating utility in synthetic pathways. No explicit data on its bioactivity is provided, unlike triethyl aconitate’s pharmacopeial role.
Tetraethyl (Z)-Prop-2-ene-1,1,2,3-tetracarboxylate
Triethyl Pent-3-ene-1,1,3-tricarboxylate
- Structure : A longer-chain analog with ester groups at 1,1,3-positions (CAS 111833-63-7) .
- Key Difference : Extended carbon chain alters solubility and steric hindrance, which may reduce reactivity compared to shorter propene derivatives.
Physicochemical and Reactivity Comparisons
*Assumed based on structural analogy.
Biological Activity
Triethyl prop-1-ene-1,1,2-tricarboxylate, also known as triethyl aconitate, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antioxidant properties, antimicrobial effects, and potential therapeutic uses.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 246.27 g/mol. Its structure features a propene backbone with three carboxylate groups esterified by ethyl groups. This configuration contributes to its unique chemical properties and biological activities.
Biological Activities
1. Antioxidant Activity:
Research indicates that many tricarboxylic acid derivatives exhibit promising antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. This compound may function similarly due to its structural characteristics that allow it to scavenge free radicals.
2. Antimicrobial Properties:
Compounds with similar structures to this compound have shown antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is limited and requires further investigation.
3. Potential Therapeutic Applications:
The compound's interactions with enzymes and proteins suggest potential therapeutic applications in medicine. Ongoing research aims to explore its role in drug formulation and as a plasticizer in pharmaceuticals, enhancing the stability and delivery of active ingredients.
Case Studies
Several studies have investigated the biological activity of related compounds:
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition: Potential inhibition of enzymes involved in oxidative stress pathways.
- Cell Membrane Interaction: Possible disruption of bacterial cell membranes leading to antimicrobial effects.
Q & A
Q. How can researchers address discrepancies in reported physical properties (e.g., density variations)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
